N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 224.35 g/mol. This compound is characterized by its unique structure, which includes a thienyl group and a thiazolyl moiety, making it of interest in various scientific fields, particularly medicinal chemistry. The compound has been cataloged under the CAS Number 887405-31-4 and is recognized for its potential biological activities, including anti-inflammatory and anticancer properties.
N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine falls under the category of heterocyclic compounds due to the presence of sulfur-containing rings. It is classified as an amine due to the presence of the ethanamine functional group. Its structural components suggest potential applications in pharmaceuticals, particularly in developing agents targeting inflammatory diseases and cancer.
The synthesis of N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine can be achieved through several methods involving the reaction of thienyl and thiazolyl derivatives with appropriate amines.
Technical Details:
The molecular structure of N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine features:
The compound's three-dimensional configuration can significantly influence its biological activity.
The compound's structure can be represented in various formats, including:
CC(C1=CSC(=C1)C2=NC(=S)C(=C2)N)C
N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine may participate in several chemical reactions:
Technical Details:
The reactivity of this compound can be influenced by the electronic properties of the thienyl and thiazolyl rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine is primarily associated with its potential pharmacological effects:
Experimental studies have shown that derivatives of similar structures exhibit significant inhibitory effects on COX enzymes, suggesting that N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine could display comparable activities .
Relevant data on these properties can be found in material safety data sheets provided by suppliers .
N-[(2-Thien-2-yil -1,3-thiazol -4-yil)methyl]ethanamine has several potential applications:
This compound exemplifies the ongoing research into heterocyclic compounds for therapeutic applications, highlighting its significance in medicinal chemistry and drug discovery efforts .
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4